molecular formula C18H20N2O5 B2847334 Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate CAS No. 2374758-06-0

Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate

Cat. No.: B2847334
CAS No.: 2374758-06-0
M. Wt: 344.367
InChI Key: ZBNMUJGEKQCRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate is an organic compound often utilized in the fields of medicinal chemistry and biochemistry. It features both amino and hydroxyl functionalities, making it a versatile molecule for various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate typically involves multiple steps, beginning with the preparation of the amino alcohol intermediate

Industrial Production Methods: Industrially, this compound is produced using scalable processes involving selective protection and deprotection strategies, efficient hydroxylation methods, and high-purity reagents to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids.

  • Reduction: Reduction reactions often target the carbonyl group to form alcohols.

  • Substitution: Nucleophilic substitution reactions may occur at the amino or hydroxyl functionalities.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide in acidic medium.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Alkyl halides under basic conditions.

Major Products Formed:

  • Oxidation: Benzyl 3-(benzyloxycarbonylamino)-2-oxopropanoate.

  • Reduction: Benzyl 3-(benzyloxycarbonylaminoamino)propanoate.

  • Substitution: Derivatives with altered substituents on the amino or hydroxyl groups.

Scientific Research Applications

Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate is invaluable in various scientific domains:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Serves as a building block for peptide synthesis.

  • Industry: Employed in the development of polymers and biocompatible materials.

Mechanism of Action

The compound operates primarily through the formation of stable intermediates and conjugates in biochemical pathways. Its reactive amino and hydroxyl groups allow it to interact with enzymes and other molecular targets, modulating biological activity. The benzyloxycarbonyl group serves as a protective moiety that can be selectively removed under specific conditions, revealing the active amino groups.

Comparison with Similar Compounds

  • Benzyl 3-amino-2-hydroxypropanoate

  • Benzyl 3-({[(methyl)carbonyl]amino}amino)-2-hydroxypropanoate

  • Benzyl 3-({[(methoxy)carbonyl]amino}amino)-2-hydroxypropanoate

Each of these compounds offers variations in their functional groups, impacting their chemical behavior and applications.

Feel free to ask for more details on any of these sections!

Properties

IUPAC Name

benzyl 2-hydroxy-3-(2-phenylmethoxycarbonylhydrazinyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-16(17(22)24-12-14-7-3-1-4-8-14)11-19-20-18(23)25-13-15-9-5-2-6-10-15/h1-10,16,19,21H,11-13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNMUJGEKQCRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CNNC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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